molecular formula C23H33N5O4S B11197310 Tert-butyl [1-(4-amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)piperidin-4-yl]carbamate

Tert-butyl [1-(4-amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B11197310
M. Wt: 475.6 g/mol
InChI Key: FEYVAKZOVHEMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a piperidine ring, and a pyrimidine ring substituted with an amino group and a benzenesulfonyl group.

Preparation Methods

The synthesis of TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, and reagents like tert-butyl chloroformate and piperidine .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways involving pyrimidine and piperidine derivatives.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and blocking receptor-ligand interactions .

Comparison with Similar Compounds

Similar compounds to TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE include:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of TERT-BUTYL N-(1-{4-AMINO-5-[4-(PROPAN-2-YL)BENZENESULFONYL]PYRIMIDIN-2-YL}PIPERIDIN-4-YL)CARBAMATE in its specific uses and properties.

Properties

Molecular Formula

C23H33N5O4S

Molecular Weight

475.6 g/mol

IUPAC Name

tert-butyl N-[1-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C23H33N5O4S/c1-15(2)16-6-8-18(9-7-16)33(30,31)19-14-25-21(27-20(19)24)28-12-10-17(11-13-28)26-22(29)32-23(3,4)5/h6-9,14-15,17H,10-13H2,1-5H3,(H,26,29)(H2,24,25,27)

InChI Key

FEYVAKZOVHEMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.